6-(Aminomethyl)nicotinic acid hydrochloride
Description
6-(Aminomethyl)nicotinic acid hydrochloride is a nicotinic acid derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 6-position of the pyridine ring and a carboxylic acid (-COOH) group at the 3-position, forming a hydrochloride salt (Figure 1). Its molecular formula is C₇H₉ClN₂O₂ (molecular weight: 188.61 g/mol) with CAS number 1610028-43-7 . This compound is utilized in pharmaceutical research, particularly as a building block for protein degraders (e.g., PROTACs) due to its bifunctional chemical handles .
Properties
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4H,3,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLURJDQHBAVSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)nicotinic acid hydrochloride typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with formaldehyde and ammonium chloride under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the aminomethyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)nicotinic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of substituted nicotinic acid compounds.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
6-(Aminomethyl)nicotinic acid hydrochloride has been investigated for its role as a pharmacological agent due to its structural similarity to nicotinic acid, which is known for its beneficial effects on lipid metabolism and cardiovascular health.
Case Study: Inhibition of 11β-HSD1
- A study evaluated the inhibitory activities of derivatives of 6-(aminomethyl)nicotinic acid against 11β-HSD1, an enzyme implicated in metabolic diseases such as obesity and diabetes. The results indicated that certain derivatives exhibited significant inhibitory effects with IC50 values in the low nanomolar range, suggesting their potential as therapeutic agents for metabolic disorders .
Table 1: Inhibitory Activity of 6-(Aminomethyl)nicotinic Acid Derivatives
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| Compound 6f | 5.2 | Potent inhibitor of 11β-HSD1 |
| Compound 7e | 10.4 | Moderate inhibitor |
| Compound 7f | 8.7 | Enhanced potency through nitrogen alkylation |
Synthesis of Novel Therapeutics
The synthesis of this compound serves as a precursor for various novel therapeutics. Researchers have developed methods to create derivatives that may improve pharmacological profiles.
Synthesis Methodology
- One notable synthesis involves the reaction of 6-cyanonicotinic acid with palladium on carbon (Pd/C) under hydrogenation conditions, yielding the desired aminomethyl derivative with a yield of approximately 59% . This method demonstrates the compound's versatility as a building block for more complex molecules.
Cosmeceutical Applications
Beyond pharmacology, this compound has shown promise in the cosmeceutical industry. Its derivatives are being formulated into skin care products due to their beneficial effects on skin health.
Application in Skin Care
- Nicotinic acid is known for its ability to improve skin barrier function and enhance hydration. Formulations containing derivatives like 6-(aminomethyl)nicotinic acid have been explored for their potential to reduce signs of aging and improve skin texture .
Table 2: Formulations Containing Nicotinic Acid Derivatives
| Product Type | Active Ingredient | Benefits |
|---|---|---|
| Skin Cream | 6-(Aminomethyl)nicotinic acid | Improves hydration and reduces fine lines |
| Hair Lotion | Nicotinic acid derivatives | Promotes hair growth and scalp health |
Industrial Applications
In addition to its pharmaceutical and cosmetic uses, this compound has applications in industrial processes, particularly in metal plating and surface treatments.
Role in Metal Plating
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD) dependent enzymes. This modulation can influence various biochemical pathways, including those related to energy production and oxidative stress .
Comparison with Similar Compounds
Structural and Functional Differences
- Backbone Modifications: 6-Amino-4-methylnicotinic acid replaces the aminomethyl group with an amino (-NH₂) and methyl (-CH₃) group, reducing its reactivity for conjugation . 6-Aminonicotinaldehyde HCl substitutes the carboxylic acid with an aldehyde (-CHO), enabling nucleophilic addition reactions but limiting stability .
- Ester Derivatives: Methyl and ethyl esters (e.g., Methyl 6-(aminomethyl)nicotinate HCl) replace the -COOH with -COOCH₃ or -COOCH₂CH₃, enhancing lipophilicity for membrane permeability in drug design .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., 6-(Aminomethyl)nicotinic acid HCl) exhibit higher aqueous solubility than non-ionic forms. Ester derivatives prioritize organic solubility .
- Stability : Hydrochloride salts require storage at 2–8°C under inert gas to prevent decomposition .
Biological Activity
6-(Aminomethyl)nicotinic acid hydrochloride, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an aminomethyl derivative of nicotinic acid. Its chemical formula is , and it possesses a molecular weight of approximately 176.61 g/mol. The compound's structure includes a pyridine ring that is essential for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological functions. The compound acts as a modulator of these receptors, potentially enhancing synaptic transmission and exhibiting neuroprotective effects.
Key Mechanisms:
- Receptor Binding : The compound binds to nAChRs, leading to an influx of calcium ions (), which is critical for neurotransmitter release.
- Neuroprotection : By modulating nAChRs, it may protect neurons from excitotoxicity and oxidative stress.
- Influence on Neurotransmitter Release : It may enhance the release of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation.
Therapeutic Applications
Research indicates that this compound has several therapeutic potentials:
- Cognitive Enhancement : Studies suggest that compounds targeting nAChRs can improve cognitive functions, particularly in age-related cognitive decline .
- Treatment of Neurological Disorders : Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's disease and schizophrenia .
- Analgesic Properties : Some findings indicate potential analgesic effects, which could be beneficial in pain management .
Table 1: Summary of Key Research Findings
- Cognitive Effects : A study conducted on rats demonstrated that administration of this compound improved memory retention during maze navigation tasks. This suggests potential applications in enhancing cognitive functions among aging populations .
- Neuroprotection : In vitro studies revealed that the compound significantly reduced neuronal death induced by oxidative stress, highlighting its protective role against neurodegenerative processes .
- Analgesia : Research indicated that this compound could serve as an effective analgesic agent by modulating pain pathways through nAChR activation .
Q & A
Q. What synthetic routes are recommended for preparing 6-(Aminomethyl)nicotinic acid hydrochloride, and what catalysts are typically employed?
- Methodological Answer : The synthesis of this compound can be inferred from analogous compounds (e.g., ethyl 6-(aminomethyl)picolinate hydrochloride). A typical route involves:
- Step 1 : Condensation of nicotinic acid derivatives with aminomethylating agents (e.g., using EDC/NHS coupling for amide bond formation) .
- Step 2 : Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol or water).
Catalysts such as triethylamine or potassium hydroxide are often used to optimize reaction efficiency . Purification typically involves recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; mobile phase: acetonitrile/water (0.1% TFA) gradient .
- Structural Confirmation :
- NMR : H and C NMR to verify the aminomethyl group (δ ~3.8 ppm for -CHNH) and aromatic protons .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 187.63) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .
Q. What are the solubility properties of this compound in common solvents, and how does this influence experimental design?
- Methodological Answer :
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Relevance |
|---|---|---|
| Water | High (≥50) | Aqueous assays |
| DMSO | Moderate (~20) | Cell-based studies |
| PBS (pH 7.4) | Moderate (~10) | Physiological buffers |
- Design Implications : Prioritize aqueous buffers for in vitro assays. For cell studies, dissolve in DMSO first, then dilute in PBS to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., KOH vs. triethylamine) to improve coupling efficiency in Step 1 .
- Temperature Control : Maintain 0–5°C during HCl addition to prevent decomposition .
- Purification : Use gradient recrystallization (e.g., ethanol:water from 90:10 to 70:30) to isolate high-purity crystals .
- Yield Data : Typical yields range from 60–75%; optimizing stoichiometry (1.2 eq. aminomethylating agent) can increase to 85% .
Q. What strategies resolve discrepancies between computational predictions and experimental data on the biological activity of this compound?
- Methodological Answer :
- Validation Workflow :
Docking Studies : Compare binding poses in target proteins (e.g., IL-6 or MMP3) with experimental IC values .
SAR Analysis : Synthesize analogs (e.g., methyl vs. ethyl esters) to test predicted activity trends .
Experimental Replicates : Use SPR or ITC to confirm binding affinities, addressing variability in assay conditions .
- Case Study : Structural analogs with a methyl group (CAS 171670-23-8) showed 30% lower activity than ethyl derivatives, aligning with steric hindrance predictions .
Q. What in vitro models are suitable for assessing the pharmacokinetic profile of this compound?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS quantification to measure half-life (t) .
- Permeability : Caco-2 cell monolayers to assess intestinal absorption (P >1 × 10 cm/s indicates good permeability) .
- Plasma Protein Binding : Equilibrium dialysis with radiolabeled compound; typical binding for nicotinates is 70–90% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
